

An In-depth Technical Guide to the Cellular Pathways Affected by Rapamycin

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Compound of Interest

Compound Name: *Pentolame*

Cat. No.: *B132283*

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Disclaimer: Initial searches for the compound "**Pentolame**" did not yield any relevant scientific information regarding a pharmaceutical agent or its mechanism of action. To fulfill the detailed requirements of this request, this guide will focus on Rapamycin, a well-researched macrolide compound with a clearly defined impact on cellular pathways. Rapamycin is an mTOR inhibitor, extensively studied for its roles in cell growth, proliferation, and autophagy.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the cellular effects of Rapamycin, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to Rapamycin and its Primary Target

Rapamycin, also known as sirolimus, is a macrolide compound produced by the bacterium *Streptomyces hygroscopicus*. It is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin exerts its effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

Quantitative Data on Rapamycin's Activity

The following table summarizes key quantitative parameters that define the bioactivity of Rapamycin across various cell lines. This data is crucial for designing experiments and understanding the potency of Rapamycin's inhibitory effects.

| Parameter | Cell Line | Value | Description |
|-----------------------|-------------------------------------|--------|---|
| IC50 | Jurkat (Human T lymphocyte) | 0.1 nM | Half-maximal inhibitory concentration for cell proliferation. |
| IC50 | U937 (Human histiocytic lymphoma) | 0.5 nM | Half-maximal inhibitory concentration for cell proliferation. |
| IC50 | MCF-7 (Human breast adenocarcinoma) | 1.0 nM | Half-maximal inhibitory concentration for cell proliferation. |
| Binding Affinity (Kd) | FKBP12 | 0.2 nM | Dissociation constant for the binding of Rapamycin to its intracellular receptor, FKBP12. |

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.

Core Cellular Pathway Affected: The mTORC1 Signaling Cascade

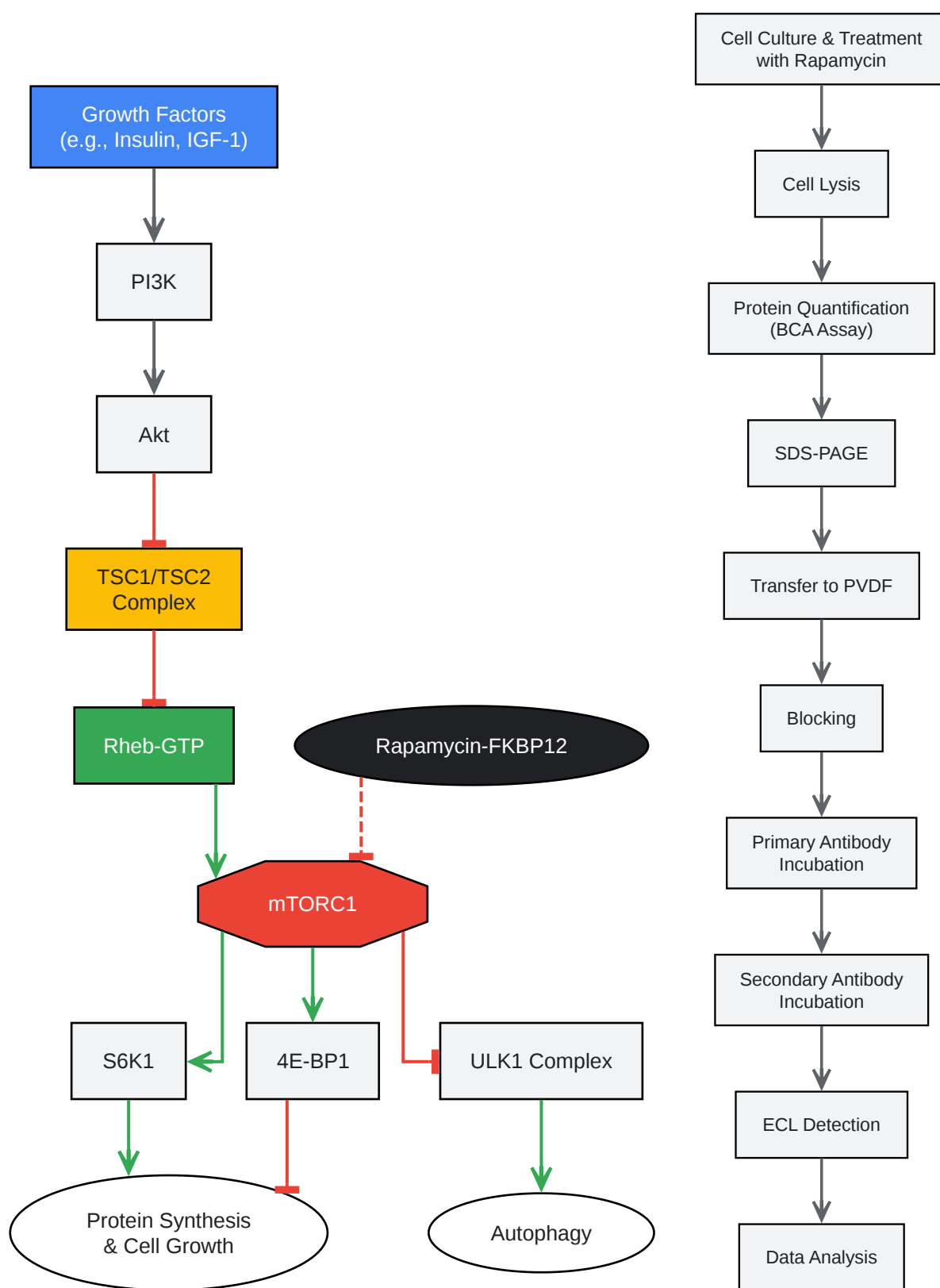
Rapamycin's primary mechanism of action is the inhibition of mTORC1. This complex integrates signals from various upstream stimuli, including growth factors (e.g., insulin, IGF-1), nutrients (particularly amino acids), and cellular energy status (via AMP-activated protein kinase, AMPK). The inhibition of mTORC1 by the Rapamycin-FKBP12 complex disrupts the

phosphorylation of key downstream effectors, leading to significant alterations in cellular processes.

Key Downstream Effectors of mTORC1:

- **S6 Kinase 1 (S6K1):** A primary substrate of mTORC1, S6K1, when phosphorylated, promotes protein synthesis by phosphorylating several components of the translational machinery, including ribosomal protein S6. Inhibition of mTORC1 by Rapamycin leads to the dephosphorylation and inactivation of S6K1, resulting in a decrease in protein synthesis and cell size.
- **Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1):** In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the translation initiation complex. mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing for cap-dependent translation to proceed. Rapamycin treatment leads to the dephosphorylation of 4E-BP1, sequestration of eIF4E, and a subsequent reduction in the translation of key mRNAs involved in cell growth and proliferation.
- **ULK1 and Autophagy:** mTORC1 plays a critical role in the suppression of autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the Unc-51-like kinase 1 (ULK1) complex, a key initiator of autophagy. By inhibiting mTORC1, Rapamycin relieves this inhibition on the ULK1 complex, leading to the induction of autophagy, a cellular process for the degradation and recycling of cellular components.

Visualization of the mTORC1 Pathway



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